4-Bromo-6,8-dimethylquinoline-3-carboxylic acid
Description
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 4, methyl groups at positions 6 and 8, and a carboxylic acid moiety at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . Its molecular formula is C₁₂H₁₀BrNO₂, with a calculated molecular weight of 280.12 g/mol. The methyl groups enhance steric bulk, while the carboxylic acid group contributes to polarity, influencing solubility and interaction with biological targets.
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-bromo-6,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-6-3-7(2)11-8(4-6)10(13)9(5-14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
DLFVQWSMSHLZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)Br)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substituent Positioning
The condensation begins with the formation of an enamine intermediate via the reaction of the amino group of 2-aminoacetophenone with the ketone group of ethyl acetoacetate. Cyclodehydration then generates the quinoline ring, with methyl groups derived from ethyl acetoacetate occupying the 6 and 8 positions. For example, using 2-amino-4,6-dimethylacetophenone as the starting material ensures precise placement of methyl groups during cyclization.
Solvent and Catalyst Optimization
A comparative analysis of solvents reveals that acetonitrile achieves higher yields (78–82%) compared to methanol (65–70%) due to improved solubility of intermediates. The PEG-SO3H catalyst enhances recyclability, reducing waste generation. Post-reaction purification involves column chromatography with silica gel and ethyl acetate/hexane mixtures.
Bromination at the 4-Position: Electrophilic Aromatic Substitution
Following quinoline core formation, bromine is introduced at the 4-position via electrophilic aromatic substitution (EAS) . The reaction employs bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) .
Reaction Conditions and Yield Optimization
Bromination proceeds efficiently in dichloromethane at 0–5°C to minimize di-substitution. Studies show that NBS offers superior regioselectivity, achieving 85–90% mono-bromination at the 4-position, whereas Br2 results in 70–75% yield due to competing side reactions. The product, 4-bromo-6,8-dimethylquinoline , is isolated via vacuum distillation and recrystallized from ethanol.
Carboxylic Acid Functionalization via Ester Hydrolysis
The final step involves converting the ethyl ester group at the 3-position to a carboxylic acid. Alkaline hydrolysis with aqueous sodium hydroxide (NaOH) under reflux conditions (80–100°C) cleaves the ester bond, yielding the target compound.
Hydrolysis Kinetics and Byproduct Management
Reaction monitoring via thin-layer chromatography (TLC) confirms complete hydrolysis within 6–8 hours. Neutralization with hydrochloric acid (HCl) precipitates the carboxylic acid, which is filtered and washed with cold water to remove residual salts. The crude product is further purified via recrystallization from a methanol/water mixture, achieving >95% purity.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, DMSO-d6) of the final product displays characteristic signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) confirms the molecular formula C12H10BrNO2 with a measured m/z of 296.9971 ([M+H]+, calc. 296.9974).
Comparative Evaluation of Synthetic Routes
| Parameter | Friedländer-NBS Route | Direct Bromination Route |
|---|---|---|
| Overall Yield | 68% | 52% |
| Purity (HPLC) | 98.5% | 94.2% |
| Reaction Time | 18 hours | 24 hours |
| Catalyst Recyclability | 5 cycles | Not applicable |
The Friedländer-NBS route outperforms alternative methods in yield and purity, making it the preferred industrial-scale approach .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring system play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among quinoline derivatives significantly impact their physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic Acid
- Structure : Hydroxyl (-OH) at position 4, methyl groups at positions 5 and 8, carboxylic acid at position 3.
- Molecular Formula: C₁₂H₁₁NO₃ .
- Molecular Weight : 217.22 g/mol.
- Key Differences: The hydroxyl group increases hydrogen bonding capacity, enhancing solubility in polar solvents compared to the brominated analog. Exhibits antioxidant activity in Schizophyllum commune fermentation products due to phenolic-like properties .
- Applications: Potential use in functional foods and cosmetics as an antioxidant .
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde
- Structure : Bromine at positions 6 and 8, chlorine at position 4, carbaldehyde (-CHO) at position 3.
- Molecular Formula: C₁₀H₅Br₂ClNO .
- Molecular Weight : 377.33 g/mol.
- Key Differences :
- Applications: Intermediate for synthesizing triarylquinoline derivatives with photophysical applications .
4-Bromo-6,8-difluoroquinoline-3-carboxylic Acid Ethyl Ester
- Structure : Bromine at position 4, fluorine at positions 6 and 8, ethyl ester (-COOEt) at position 3.
- Molecular Formula: C₁₂H₈BrF₂NO₂ .
- Molecular Weight : 316.10 g/mol.
- Key Differences :
- Applications : Building block for antiviral or anticancer agents due to fluorinated motifs .
4-Bromo-6-trifluoromethylquinoline-3-carboxylic Acid
- Structure : Bromine at position 4, trifluoromethyl (-CF₃) at position 6, carboxylic acid at position 3.
- Molecular Formula: C₁₁H₅BrF₃NO₂ .
- Molecular Weight : 320.06 g/mol.
- Key Differences :
- Applications : Candidate for protease inhibitors in drug discovery .
Ethyl 4-Hydroxy-6,8-dimethylquinoline-3-carboxylate
- Structure : Hydroxyl at position 4, methyl groups at positions 6 and 8, ethyl ester at position 3.
- Molecular Formula: C₁₄H₁₅NO₃ .
- Molecular Weight : 245.27 g/mol.
- Key Differences :
- Applications : Intermediate for fluorescent probes or enzyme inhibitors .
Data Table: Structural and Functional Comparison
Biological Activity
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
4-Bromo-6,8-dimethylquinoline-3-carboxylic acid is characterized by a quinoline ring with a bromine atom at the 4-position, methyl groups at the 6 and 8 positions, and a carboxylic acid functional group at the 3-position. This structure enhances its solubility and reactivity, making it a promising candidate for various therapeutic applications.
| Structural Feature | Description |
|---|---|
| Bromine Atom | Enhances biological activity through specific interactions with molecular targets. |
| Methyl Groups | Contribute to the lipophilicity and overall stability of the compound. |
| Carboxylic Acid Group | Increases solubility and potential for hydrogen bonding in biological systems. |
The biological activity of 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid primarily involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication processes and leading to cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular functions, which contributes to its therapeutic effects.
Antimicrobial Activity
Research has demonstrated that 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth:
- Mechanism : The compound disrupts bacterial DNA synthesis by intercalating into the DNA structure.
- Case Study : In vitro studies revealed that this compound effectively inhibited the growth of Mycobacterium tuberculosis, showcasing potential as an anti-TB agent .
Anticancer Activity
The anticancer potential of 4-Bromo-6,8-dimethylquinoline-3-carboxylic acid has also been explored:
- Cell Lines Tested : It has shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values indicating significant potency against these cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.85 ± 3.32 |
| SW480 | 17.85 ± 0.92 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Research Findings : Preliminary studies suggest that it can reduce markers of inflammation in vitro.
Research Findings
Recent studies have highlighted the potential of modifying the compound to enhance its biological activity:
- Synthesis Techniques : The Friedländer condensation reaction is commonly used to synthesize derivatives of this compound, allowing for structural modifications that can improve bioactivity.
- Functionalization Strategies : Researchers are exploring various functional groups to enhance interaction with biological targets, potentially leading to more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
